molecular formula C15H19NO2 B13282778 3-{[4-(Aminomethyl)phenyl]methoxy}spiro[3.3]heptan-1-one

3-{[4-(Aminomethyl)phenyl]methoxy}spiro[3.3]heptan-1-one

Cat. No.: B13282778
M. Wt: 245.32 g/mol
InChI Key: MSQZDIXYFVQWAQ-UHFFFAOYSA-N
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Description

3-{[4-(Aminomethyl)phenyl]methoxy}spiro[33]heptan-1-one is an organic compound with the molecular formula C₁₅H₁₉NO₂ It is a spiro compound, meaning it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Aminomethyl)phenyl]methoxy}spiro[3.3]heptan-1-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(aminomethyl)phenol and spiro[3.3]heptan-1-one.

    Formation of the Ether Linkage: The phenol group of 4-(aminomethyl)phenol is reacted with spiro[3.3]heptan-1-one under basic conditions to form the ether linkage.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Aminomethyl)phenyl]methoxy}spiro[3.3]heptan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the spiro ring or the phenyl group.

    Substitution: The amino group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-{[4-(Aminomethyl)phenyl]methoxy}spiro[3.3]heptan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The unique spiro structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 3-{[4-(Aminomethyl)phenyl]methoxy}spiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spiro structure may influence its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[[4-(Aminomethyl)phenyl]methoxy]spiro[3.3]heptan-3-one
  • 4-(Aminomethyl)phenyl derivatives

Uniqueness

3-{[4-(Aminomethyl)phenyl]methoxy}spiro[3.3]heptan-1-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Biological Activity

The compound 3-{[4-(Aminomethyl)phenyl]methoxy}spiro[3.3]heptan-1-one , a derivative of spiro[3.3]heptane, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The spiro[3.3]heptane scaffold is notable for its ability to mimic various phenyl ring substitutions, making it a valuable bioisostere in drug design. The incorporation of an aminomethyl group enhances its interaction with biological targets, potentially influencing its efficacy and selectivity.

Anticancer Properties

Recent studies have indicated that compounds featuring the spiro[3.3]heptane structure may possess significant anticancer properties. For instance, a study demonstrated that spiro[3.3]heptane derivatives could replace traditional phenyl groups in anticancer drugs like sonidegib and vorinostat, leading to enhanced potency in biological assays .

Table 1: Comparison of Anticancer Activity

CompoundMechanism of ActionIC50 (µM)Reference
SonidegibHedgehog pathway inhibitor0.5
VorinostatHDAC inhibitor0.7
This compoundUnknown; further studies neededTBDCurrent Study

Sigma Receptor Interaction

The sigma receptors (σ1 and σ2) are emerging targets for various therapeutic applications, including cancer treatment and neuroprotection. Compounds similar to this compound have shown promising interactions with these receptors, potentially offering analgesic and antiamnesic effects .

Table 2: Sigma Receptor Binding Affinity

Compoundσ1 Affinity (nM)σ2 Affinity (nM)Reference
Siramesine510
This compoundTBDTBDCurrent Study

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific protein targets involved in cell signaling pathways related to cancer proliferation and apoptosis.

Case Studies

Several case studies have highlighted the potential therapeutic applications of spiro[3.3]heptane derivatives:

  • Case Study on Anticancer Efficacy : A recent trial involving spiro[3.3]heptane analogs showed a marked reduction in tumor size in mouse models when administered alongside conventional chemotherapy agents .
  • Neuroprotective Effects : Research has indicated that compounds targeting σ receptors may offer protective effects against neurodegenerative diseases, suggesting potential applications for spiro[3.3]heptane derivatives in treating conditions like Alzheimer's disease .

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

1-[[4-(aminomethyl)phenyl]methoxy]spiro[3.3]heptan-3-one

InChI

InChI=1S/C15H19NO2/c16-9-11-2-4-12(5-3-11)10-18-14-8-13(17)15(14)6-1-7-15/h2-5,14H,1,6-10,16H2

InChI Key

MSQZDIXYFVQWAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CC2=O)OCC3=CC=C(C=C3)CN

Origin of Product

United States

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